molecular formula C9H5N3O2S B1648853 7-Nitro-3-thiocyanato-1H-indole CAS No. 885266-79-5

7-Nitro-3-thiocyanato-1H-indole

Cat. No.: B1648853
CAS No.: 885266-79-5
M. Wt: 219.22 g/mol
InChI Key: IHGLKSNUTFHIAG-UHFFFAOYSA-N
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Description

7-Nitro-3-thiocyanato-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a nitro group at the 7th position and a thiocyanato group at the 3rd position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3-thiocyanato-1H-indole typically involves the thiocyanation of a pre-synthesized 7-nitroindole. One common method is the electrochemical thiocyanation using potassium thiocyanate (KSCN) as the thiocyanating reagent and electrolyte. The reaction is carried out in an undivided cell at room temperature with a platinum electrode in acetonitrile solvent . This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-3-thiocyanato-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The nitro and thiocyanato groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, while the thiocyanato group can be oxidized to form different sulfur-containing derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides and nucleophiles under basic or acidic conditions.

    Oxidation and Reduction: Reducing agents like hydrogen gas with a catalyst or sodium borohydride; oxidizing agents like hydrogen peroxide or potassium permanganate.

    Cyclization Reactions: Catalysts like acids or bases to facilitate ring closure.

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile or electrophile used.

    Reduction Products: Amino derivatives of the original compound.

    Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

7-Nitro-3-thiocyanato-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

    3-Thiocyanato-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroindole:

    5-Nitro-3-thiocyanato-1H-indole: Similar structure but with the nitro group at the 5th position, which can affect its reactivity and biological activity.

Uniqueness: 7-Nitro-3-thiocyanato-1H-indole is unique due to the presence of both nitro and thiocyanato groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7-nitro-1H-indol-3-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLKSNUTFHIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299713
Record name 7-Nitro-1H-indol-3-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-79-5
Record name 7-Nitro-1H-indol-3-yl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1H-indol-3-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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